molecular formula C24H22N2O8 B11145631 Dimethyl 2,6-dimethyl-4-(4-{[(4-nitrophenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 2,6-dimethyl-4-(4-{[(4-nitrophenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11145631
M. Wt: 466.4 g/mol
InChI Key: YJJBNANEIFAFLK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,6-dimethyl-4-(4-{[(4-nitrophenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones with ammonia or primary amines in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-dimethyl-4-(4-{[(4-nitrophenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, amino derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl 2,6-dimethyl-4-(4-{[(4-nitrophenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 2,6-dimethyl-4-(4-{[(4-nitrophenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Dimethyl 2,6-dimethyl-4-(4-{[(4-nitrophenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a dihydropyridine ring and a nitrophenyl group makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H22N2O8

Molecular Weight

466.4 g/mol

IUPAC Name

dimethyl 2,6-dimethyl-4-[4-(4-nitrobenzoyl)oxyphenyl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H22N2O8/c1-13-19(23(28)32-3)21(20(14(2)25-13)24(29)33-4)15-7-11-18(12-8-15)34-22(27)16-5-9-17(10-6-16)26(30)31/h5-12,21,25H,1-4H3

InChI Key

YJJBNANEIFAFLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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